

# KVD-824 (Feniralstat) Clinical Trial Termination: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025



### **Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with information regarding the termination of the Phase 2 clinical trial for KVD-824 (**Feniralstat**), an investigational oral plasma kallikrein inhibitor for the prophylactic treatment of Hereditary Angioedema (HAE).

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the KVD-824 (**Feniralstat**) Phase 2 clinical trial?

A1: The KOMPLETE Phase 2 clinical trial for KVD-824 was terminated due to safety concerns related to liver enzyme elevations.[1][2][3][4] Specifically, Grade 3 or Grade 4 elevations of liver enzymes (ALT/AST) were observed in multiple patients across all treatment groups.[2][4]

Q2: Were the liver enzyme elevations associated with any clinical symptoms?

A2: No, the patients who experienced liver enzyme elevations were reported to be asymptomatic.[1] Additionally, there were no concomitant elevations in bilirubin levels.[1]

Q3: At what point during the trial were these adverse events observed?

A3: The liver enzyme elevations were observed at timeframes ranging from two to twelve weeks after initiation of treatment.[2]



Q4: Did the liver enzyme elevations occur in a dose-dependent manner?

A4: The public announcements from KalVista Pharmaceuticals stated that the liver enzyme elevations were observed in multiple patients across all treatment groups (300 mg, 600 mg, and 900 mg).[2] A specific breakdown of the number of patients affected in each dosage group has not been publicly disclosed.

Q5: What was the mechanism of action for KVD-824 (Feniralstat)?

A5: KVD-824 is an orally administered small molecule inhibitor of plasma kallikrein.[1][4] In Hereditary Angioedema, uncontrolled plasma kallikrein activity leads to excessive production of bradykinin, a potent vasodilator that increases vascular permeability and causes swelling attacks.[3] By inhibiting plasma kallikrein, **Feniralstat** was designed to reduce the production of bradykinin and thereby prevent HAE attacks.

## **Troubleshooting Guide**

Issue: Unexpected liver enzyme elevations in preclinical or clinical studies of similar compounds.

Possible Cause: Off-target effects of the molecule or its metabolites. The specific chemical structure of **Feniralstat** may have contributed to hepatotoxicity.

### Suggested Action:

- In Vitro Assessment: Conduct thorough in vitro profiling of the compound against a panel of hepatic enzymes and transporters to identify potential off-target interactions.
- Metabolite Identification: Perform metabolite identification studies in relevant preclinical species and human liver microsomes to determine if a metabolite is responsible for the toxicity.
- Structural Modification: If a specific structural moiety is implicated, consider medicinal chemistry efforts to modify the compound to reduce or eliminate the off-target activity while retaining on-target potency.

## **Data Presentation**



#### Summary of Safety Findings in the KOMPLETE Trial

| Parameter                                          | KVD-824 (All Treatment<br>Groups)              | Placebo       |
|----------------------------------------------------|------------------------------------------------|---------------|
| Number of Enrolled Patients                        | 33 (across all arms)                           | Not specified |
| Patients with Grade 3/4 Liver<br>Enzyme Elevations | 7                                              | 0             |
| Dosage Groups with Liver Enzyme Elevations         | 300 mg, 600 mg, 900 mg (all dosed twice daily) | N/A           |
| Clinical Presentation                              | Asymptomatic                                   | N/A           |
| Concomitant Bilirubin Elevation                    | No                                             | N/A           |

Note: The specific distribution of the 7 patients with elevated liver enzymes across the three dosage groups was not publicly disclosed.[2] One patient in the trial had a Grade 4 liver enzyme elevation at baseline, prior to receiving any study drug.[2]

## **Experimental Protocols**

KOMPLETE (NCT05055258) Trial Design

The KOMPLETE trial was a Phase 2, randomized, double-blind, placebo-controlled, parallel-group study designed to evaluate the efficacy and safety of KVD-824 for the prophylactic treatment of HAE.[5][6]

- Study Population: 33 adult patients with HAE Type I or II.[2][7]
- Randomization: Patients were randomized to one of four arms:
  - KVD-824 300 mg twice daily
  - KVD-824 600 mg twice daily
  - KVD-824 900 mg twice daily



- Placebo twice daily
- Treatment Duration: 12 weeks.[3][7]
- Primary Endpoint: The rate of investigator-confirmed HAE attacks during the treatment period.[5]
- Safety Monitoring: Included regular monitoring of liver function tests (ALT, AST, bilirubin).

## **Mandatory Visualization**



Click to download full resolution via product page

Caption: Mechanism of action of Feniralstat in the plasma kallikrein-kinin system.





Click to download full resolution via product page

Caption: Workflow of the terminated KOMPLETE Phase 2 clinical trial for KVD-824.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. KalVista Pharma Terminates KVD824 Phase 2 KOMPLETE Trial For Prophylactic Treatment Of HAE | Nasdaq [nasdaq.com]
- 2. KalVista Pharmaceuticals Announces Termination of KVD824 Phase 2 KOMPLETE Trial for Prophylactic Treatment of Hereditary Angioedema | KalVista Pharmaceuticals [ir.kalvista.com]
- 3. angioedemanews.com [angioedemanews.com]
- 4. Safety Concerns End KalVista Angioedema Trial BioSpace [biospace.com]
- 5. KalVista Pharmaceuticals Provides Progress Update on Phase 2 Clinical Trial of KVD824 for Oral Prophylactic Treatment of Hereditary Angioedema | Nasdaq [nasdaq.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. angioedemanews.com [angioedemanews.com]
- To cite this document: BenchChem. [KVD-824 (Feniralstat) Clinical Trial Termination: A
  Technical Resource]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10854778#reasons-for-kvd-824-feniralstat-clinical-trial-termination]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com